Z-YVAD-CMK (trifluoroacetate salt)
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Overview
Description
. These caspases are crucial enzymes involved in the process of apoptosis and inflammation. Z-YVAD-CMK is widely used in scientific research to study cell death mechanisms and inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-YVAD-CMK involves multiple steps, starting from the protection of amino acids and the formation of peptide bonds. The key steps include:
Protection of amino acids: The amino acids tyrosine, valine, alanine, and aspartic acid are protected using benzyloxycarbonyl (Z) groups.
Peptide bond formation: The protected amino acids are sequentially coupled to form the peptide chain.
Introduction of the chloromethylketone group:
Industrial Production Methods
Industrial production of Z-YVAD-CMK follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
Z-YVAD-CMK primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as cysteine .
Common Reagents and Conditions
Common reagents used in the reactions involving Z-YVAD-CMK include:
Nucleophiles: Such as thiols and amines.
Major Products Formed
The major products formed from reactions involving Z-YVAD-CMK are covalent adducts with proteins. These adducts result from the substitution of the chloromethyl group with nucleophilic residues in the target proteins .
Scientific Research Applications
Z-YVAD-CMK has a wide range of applications in scientific research:
Chemistry: Used to study the reactivity of chloromethylketone groups and their interactions with nucleophiles.
Biology: Employed in the study of apoptosis and inflammation by inhibiting caspase-1 and caspase-3.
Industry: Utilized in the development of biochemical assays and as a tool in drug discovery.
Mechanism of Action
Z-YVAD-CMK exerts its effects by covalently binding to the active sites of caspase-1 and caspase-3. This binding inhibits the enzymatic activity of these caspases, thereby preventing the cleavage of their substrates and subsequent apoptosis or inflammatory responses . The molecular targets of Z-YVAD-CMK include the cysteine residues in the active sites of caspase-1 and caspase-3 .
Comparison with Similar Compounds
Similar Compounds
Z-VAD-FMK: Another caspase inhibitor that targets a broader range of caspases, including caspase-8.
DEVD-CHO: A specific inhibitor of caspase-3, used in apoptosis research.
Uniqueness of Z-YVAD-CMK
Z-YVAD-CMK is unique due to its specificity for caspase-1 and caspase-3, making it a valuable tool for studying the roles of these caspases in apoptosis and inflammation . Its ability to form covalent bonds with target proteins also distinguishes it from other inhibitors that may act through reversible interactions .
Properties
Molecular Formula |
C32H38ClF3N4O11 |
---|---|
Molecular Weight |
747.1 g/mol |
IUPAC Name |
(3S)-5-chloro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H37ClN4O9.C2HF3O2/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20;3-2(4,5)1(6)7/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39);(H,6,7)/t18-,22-,23-,26-;/m0./s1 |
InChI Key |
VIEXXRMVRHEMFV-NWFMSPOZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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